molecular formula C2H7O3PS B10758872 Dimethyl thiophosphate CAS No. 59401-04-6

Dimethyl thiophosphate

Cat. No.: B10758872
CAS No.: 59401-04-6
M. Wt: 142.12 g/mol
InChI Key: WWJJVKAEQGGYHJ-UHFFFAOYSA-N
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Description

Dimethyl thiophosphate is an organic compound belonging to the class of thiophosphate diesters. These compounds contain the thiophosphoric acid functional group or a derivative thereof, with the general structure ROP(OR’)(OR’')=S, where exactly two R-groups are organyl groups . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl thiophosphate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with alkyl halides in the presence of a mixture of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . This method is efficient and general, providing a straightforward route to produce this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through the esterification of phosphorothioic acid derivatives. This process typically involves the use of metal-free activating strategies with reagents such as trifluoromethanesulfonic anhydride (Tf2O) and pyridine, enabling the synthesis of functional thiophosphates under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl thiophosphate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding phosphates.

    Reduction: Formation of phosphines.

    Substitution: Replacement of alkoxy groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions .

Major Products

The major products formed from these reactions include phosphates, phosphines, and substituted thiophosphates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl thiophosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Diethyl thiophosphate
  • Dimethyl dithiophosphate
  • Diethyl dithiophosphate
  • Dialkyl dithiophosphinates

Uniqueness

Dimethyl thiophosphate is unique due to its specific structural features, which include the presence of two methoxy groups attached to the phosphorus atom. This structural configuration imparts distinct chemical properties, such as higher reactivity in substitution reactions compared to its analogues .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry Its unique chemical properties and reactivity make it a valuable reagent in synthetic chemistry, biological studies, and industrial processes

Properties

IUPAC Name

hydroxy-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJJVKAEQGGYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23754-87-2 (hydrochloride salt), 28523-79-7 (potassium salt), 40633-14-5 (ammonium salt)
Record name O,O-Dimethyl phosphorothionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10858736
Record name O,O-Dimethylthiophosphate
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URL https://comptox.epa.gov/dashboard/DTXSID10858736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-38-5, 59401-04-6
Record name Dimethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1112-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O-Dimethyl phosphorothionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059401046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Dimethylthiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-DIMETHYL THIOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM8HRE9WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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